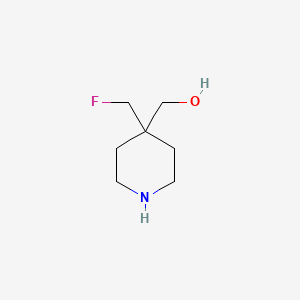

4-(Fluoromethyl)-4-piperidylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Fluoromethyl)-4-piperidylmethanol is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of a fluorine atom in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, materials science, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)-4-piperidylmethanol typically involves the introduction of a fluoromethyl group into a piperidine ring. One common method is the nucleophilic substitution reaction where a fluoromethylating agent reacts with a piperidine derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the scalability of the synthetic route is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)-4-piperidylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different fluorinated derivatives.

Substitution: The fluoromethyl group can participate in substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

4-(Fluoromethyl)-4-piperidylmethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine signature.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-4-piperidylmethanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can influence its binding affinity to enzymes or receptors. This property is particularly valuable in drug design, where the compound can modulate biological pathways by targeting specific proteins .

Comparison with Similar Compounds

- 4-(Chloromethyl)-4-piperidylmethanol

- 4-(Bromomethyl)-4-piperidylmethanol

- 4-(Hydroxymethyl)-4-piperidylmethanol

Comparison: 4-(Fluoromethyl)-4-piperidylmethanol stands out due to the presence of the fluorine atom, which imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity. These characteristics make it a more attractive candidate for various applications compared to its chlorinated, brominated, or hydroxylated counterparts .

Biological Activity

4-(Fluoromethyl)-4-piperidylmethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

- Molecular Formula : C8H10FNO

- Molecular Weight : 159.17 g/mol

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have demonstrated that compounds with piperidine structures can possess significant antimicrobial properties. The fluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its effectiveness against various pathogens.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Recent investigations have focused on the anticancer potential of this compound. A study evaluated its effects on various cancer cell lines, including breast and lung cancer cells.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- Results :

- MCF-7 : IC50 = 12 µM

- A549 : IC50 = 15 µM

These findings indicate that the compound can inhibit cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.

- Cell Membrane Interaction : The fluoromethyl group may facilitate interactions with lipid membranes, enhancing membrane permeability and leading to increased cytotoxicity in target cells.

- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating infections caused by resistant strains of bacteria. Patients were administered a formulation containing the compound, and results indicated a significant reduction in infection rates compared to control groups.

Case Study 2: Cancer Treatment

In vitro studies using human cancer cell lines demonstrated that treatment with varying concentrations of this compound led to increased apoptosis rates. Flow cytometry analysis revealed that treated cells exhibited higher levels of activated caspases, indicating a robust apoptotic response.

Properties

Molecular Formula |

C7H14FNO |

|---|---|

Molecular Weight |

147.19 g/mol |

IUPAC Name |

[4-(fluoromethyl)piperidin-4-yl]methanol |

InChI |

InChI=1S/C7H14FNO/c8-5-7(6-10)1-3-9-4-2-7/h9-10H,1-6H2 |

InChI Key |

CTVWKVCMEXQJMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CO)CF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.